molecular formula C7H16ClN B2872133 3-Tert-butylazetidine hydrochloride CAS No. 1909306-58-6

3-Tert-butylazetidine hydrochloride

Cat. No.: B2872133
CAS No.: 1909306-58-6
M. Wt: 149.66
InChI Key: JLAWHCMNNOIRNT-UHFFFAOYSA-N
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Description

3-Tert-butylazetidine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a four-membered heterocyclic amine, characterized by the presence of a tert-butyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylazetidine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable halogenated compound, followed by cyclization to form the azetidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Tert-butylazetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butylazetidine hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain in the four-membered azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. These interactions can modulate biological pathways and molecular functions, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 3-Tert-butylazetidine hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it distinct from other azetidines and related compounds, offering unique opportunities in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-tert-butylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(2,3)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAWHCMNNOIRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-58-6
Record name 3-tert-butylazetidine hydrochloride
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